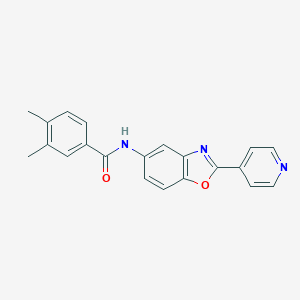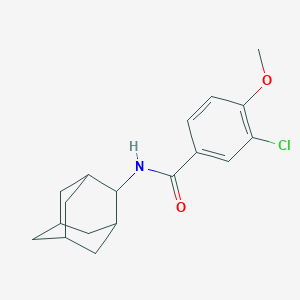
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide involves the inhibition of protein kinases such as CK1δ and CK2. Protein kinases are enzymes that regulate various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting these enzymes, this compound can disrupt these processes and lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide depend on the specific protein kinases that are targeted. For example, inhibition of CK1δ can lead to disruption of circadian rhythms and the development of neurological disorders such as Alzheimer's disease. Inhibition of CK2 can lead to inhibition of cell proliferation and survival, which can be beneficial in cancer treatment.
実験室実験の利点と制限
One advantage of using 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide in lab experiments is its specificity towards protein kinases such as CK1δ and CK2. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects, which can affect the validity and reproducibility of lab experiments.
将来の方向性
There are several future directions for the study of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide. One direction is the development of new drugs based on this compound for the treatment of neurological disorders and cancer. Another direction is the study of the off-target effects of this compound and the development of more specific inhibitors of protein kinases. Additionally, the role of protein kinases in various cellular processes and diseases can be further elucidated using this compound as a tool.
合成法
The synthesis of 3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide involves the condensation of 2-pyridin-4-yl-1,3-benzoxazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography.
科学的研究の応用
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide has been studied for its potential applications in various fields such as neurobiology, cancer research, and drug discovery. In neurobiology, this compound has been shown to inhibit the activity of the protein kinase CK1δ, which is involved in regulating circadian rhythms and the development of neurological disorders such as Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in regulating cell proliferation and survival. In drug discovery, this compound has been used as a scaffold for the development of new drugs targeting protein kinases.
特性
製品名 |
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
|---|---|
分子式 |
C21H17N3O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H17N3O2/c1-13-3-4-16(11-14(13)2)20(25)23-17-5-6-19-18(12-17)24-21(26-19)15-7-9-22-10-8-15/h3-12H,1-2H3,(H,23,25) |
InChIキー |
JZDKGYIGJCVEAQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)C |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[5-(butanoylamino)-2-chlorophenyl]pentanamide](/img/structure/B278458.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B278459.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278464.png)